molecular formula C10H9Cl2FN2O2 B2940555 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine CAS No. 680217-88-3

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine

Cat. No.: B2940555
CAS No.: 680217-88-3
M. Wt: 279.09
InChI Key: BLOYASGEDJPMSI-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine is a chemical compound with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.09 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 2,6-dichloro-5-fluoropyridine with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability.

Chemical Reactions Analysis

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FN2O2/c11-8-6(5-7(13)9(12)14-8)10(16)15-1-3-17-4-2-15/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOYASGEDJPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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